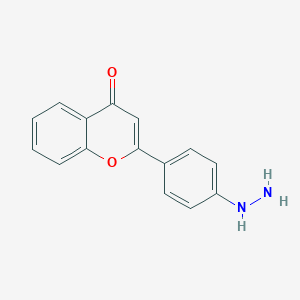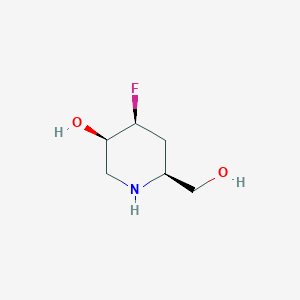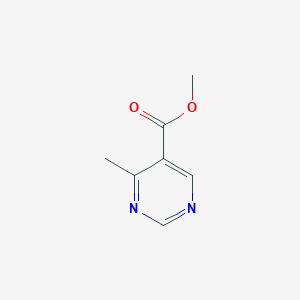
(N,N,3-tridemethyl) Sibutramine Hydrocholride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N,N,3-tridemethyl) Sibutramine Hydrochloride is a chemical compound known for its role as an analogue of Sibutramine, a serotonin and noradrenaline reuptake inhibitor. This compound is primarily used in biochemical research, particularly in the study of neurotransmission and energy expenditure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N,N,3-tridemethyl) Sibutramine Hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The reaction typically involves the use of cyclobutylamine and 4-chlorobenzyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of (N,N,3-tridemethyl) Sibutramine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
(N,N,3-tridemethyl) Sibutramine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Aplicaciones Científicas De Investigación
(N,N,3-tridemethyl) Sibutramine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of neurotransmission and energy metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions like obesity and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the reuptake of serotonin and noradrenaline, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and can influence various physiological processes, including appetite regulation and energy expenditure. The molecular targets include serotonin and noradrenaline transporters, and the pathways involved are related to neurotransmitter release and reuptake .
Comparación Con Compuestos Similares
Similar Compounds
Sibutramine: A well-known serotonin and noradrenaline reuptake inhibitor used in the treatment of obesity.
Fluoxetine: Another serotonin reuptake inhibitor, commonly used as an antidepressant.
Venlafaxine: A serotonin and noradrenaline reuptake inhibitor used to treat depression and anxiety disorders.
Uniqueness
(N,N,3-tridemethyl) Sibutramine Hydrochloride is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its analogues. These differences can influence its efficacy and safety profile in various applications .
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN.ClH/c1-2-4-13(16)14(9-3-10-14)11-5-7-12(15)8-6-11;/h5-8,13H,2-4,9-10,16H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLYUKGOQRCANR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














